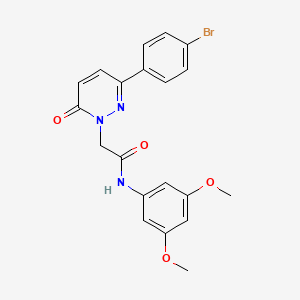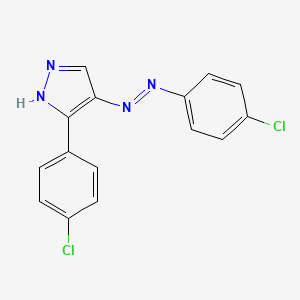
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone (hereby referred to as 4CPH) is a novel compound that has been studied for its potential applications in scientific research. 4CPH is an organic compound that is synthesized from the reaction of 4-chlorophenylhydrazine and 4-chlorophenylpyrazol-4-one. It is an important intermediate for the synthesis of other compounds and has been used for various applications in the field of drug synthesis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4CPH has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antimalarials. It has also been used in the synthesis of materials such as polymers and nanomaterials. In addition, 4CPH has been used in the synthesis of various biochemical compounds, including nucleosides, nucleotides, and carbohydrates.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Hydrazide-hydrazone derivatives, which this compound is a part of, are known to have various pharmaceutical applications due to their azomethine group (–nh–n=ch–) connected with a carbonyl group . This group is responsible for their interaction with their targets and any resulting changes.
Biochemical Pathways
For instance, compounds with a similar structure have been shown to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . These compounds increase dramatically under cellular damage .
Pharmacokinetics
The synthesis of similar compounds involves a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:11 mol ratio in ethanol . This suggests that the compound may be soluble in ethanol, which could impact its absorption and distribution in the body.
Result of Action
For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The synthesis of similar compounds has been shown to be relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be an important environmental factor influencing the compound’s action.
Vorteile Und Einschränkungen Für Laborexperimente
4CPH has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively simple reaction. It is also soluble in water, which makes it easy to work with. However, 4CPH also has some limitations for laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, it has a low solubility in organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for 4CPH research. One potential direction is to further explore its potential applications in drug synthesis and materials science. Additionally, more research could be done to explore its potential biochemical and physiological effects, as well as its potential effects on the immune system. Finally, further research could be done to explore the potential advantages and limitations of 4CPH for laboratory experiments.
Synthesemethoden
4CPH is synthesized from the reaction of 4-chlorophenylhydrazine and 4-chlorophenylpyrazol-4-one. The reaction is conducted in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is complete in approximately 1 hour. The yield of the reaction is typically high and the product can be isolated by simple filtration.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDQNLLAZXMBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N=NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2951381.png)


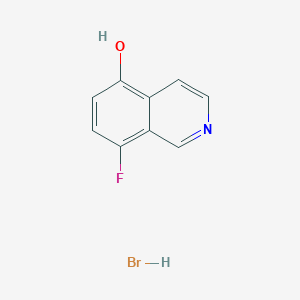
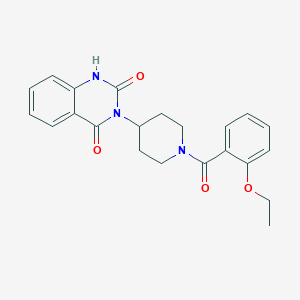
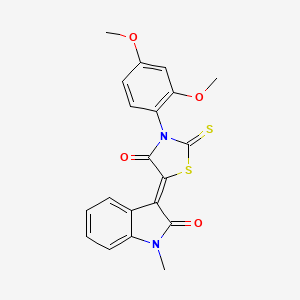
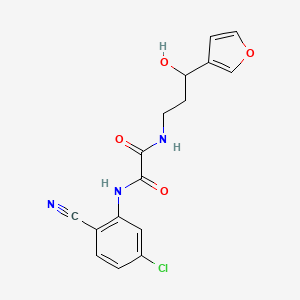
![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)


